molecular formula C22H23N3O2 B5809544 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide

Cat. No. B5809544
M. Wt: 361.4 g/mol
InChI Key: MKLWZGLPSBQUGY-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide, also known as DMPPA, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is thought to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce oxidative stress and improve cognitive function. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for certain enzymes and signaling pathways. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in animal and clinical studies. Additionally, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide derivatives with improved pharmacological properties could be developed for use in the treatment of various diseases.

Synthesis Methods

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methoxyphenyl)acrylic acid, followed by reduction and acylation. The resulting compound has been characterized using various spectroscopic techniques such as NMR, IR, and MS.

Scientific Research Applications

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to protect against beta-amyloid-induced neurotoxicity. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-20(17(2)25(24-16)19-10-5-4-6-11-19)15-23-22(26)14-13-18-9-7-8-12-21(18)27-3/h4-14H,15H2,1-3H3,(H,23,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLWZGLPSBQUGY-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide

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